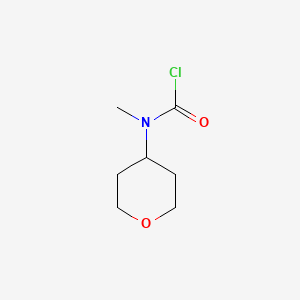

N-methyl-N-(oxan-4-yl)carbamoyl chloride

Vue d'ensemble

Description

Molecular Structure Analysis

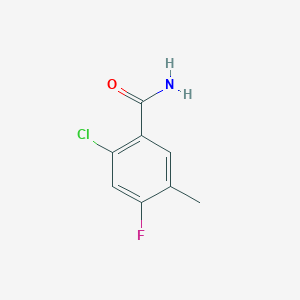

The molecular structure of “N-methyl-N-(oxan-4-yl)carbamoyl chloride” would likely include a carbamoyl group (CONH2) attached to a methyl group (CH3) and an oxan-4-yl group (a five-membered cyclic ether, also known as tetrahydrofuran). The chloride likely indicates the presence of a chlorine atom, which is common in carbamoyl chlorides.Chemical Reactions Analysis

Carbamoyl chlorides are typically reactive and can participate in a variety of chemical reactions. They can react with alcohols to form carbamates, or with amines to form ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(oxan-4-yl)carbamoyl chloride” would depend on its specific structure. Carbamoyl chlorides are typically colorless, corrosive, and decompose rapidly in water .Applications De Recherche Scientifique

Photolabile Protecting Groups

N-methyl-N-(oxan-4-yl)carbamoyl chloride has been explored as a photoremovable protecting group for alcohols. Loudwig and Goeldner (2001) described its application in achieving high yield and clean deprotection through photolysis in protic solvents, demonstrating its utility in photochemical processes (S. Loudwig & M. Goeldner, 2001).

Stability and Transformation Studies

Research by Schrader, Schroll, and Bárány (2011) on (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are related to N-methyl-N-(oxan-4-yl)carbamoyl chloride, focused on their stability, structural characterization, and chemical transformations. These insights can potentially inform the use of N-methyl-N-(oxan-4-yl)carbamoyl chloride in developing new protein synthesis and modification reagents (Alex M. Schrader et al., 2011).

Applications in Imidazole Derivatives

Tarumi et al. (1980) investigated the acylation of 4-carbamoylimidazolium-5-olate with acid chlorides, including N-methyl-N-(oxan-4-yl)carbamoyl chloride. Their work, focused on the synthesis of novel antineoplastic derivatives, highlights the compound's relevance in developing pharmaceutical agents (Y. Tarumi et al., 1980).

In Organic Synthesis

The compound has been utilized in organic synthesis, as demonstrated by Hande et al. (2011), who explored the intramolecular carbosilylation of N-[2-(1,3-butenyl)aryl]carbamoyl chloride. Their findings contribute to the development of tricyclic spirooxindoles, a class of compounds with potential pharmacological applications (Sudhir M. Hande et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFUXLPVGAMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

CAS RN |

220641-84-9 | |

| Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)

![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)

![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2361816.png)